AZ6102

概要

説明

科学的研究の応用

AZ6102 has a wide range of scientific research applications:

作用機序

AZ6102は、Wntシグナル伝達経路の調節に関与する酵素であるタンキラーゼ1およびタンキラーゼ2を阻害することによって作用します . This compoundは、アクシン2タンパク質を安定化することにより、β-カテニンの分解を阻害し、Wnt標的遺伝子の調節につながります . この阻害は、細胞増殖や分化など、さまざまな細胞プロセスに影響を与えます .

類似の化合物との比較

This compoundは、タンキラーゼ阻害剤としての高い選択性と効力においてユニークです。類似の化合物には次のものがあります。

XAV939: 別のタンキラーゼ阻害剤ですが、this compoundと比較して選択性と効力が低くなっています.

G007-LK: 化学構造は異なりますが、同様の生物活性を示すタンキラーゼ阻害剤.

生化学分析

Biochemical Properties

AZ6102 has shown to inhibit TNKS1 and TNKS2 in enzymatic assays . It has an IC50 value of 3 nM and 1 nM for TNKS1 and TNKS2 respectively . This indicates that this compound has a high affinity for these enzymes, suggesting strong interactions at the biochemical level.

Cellular Effects

In cellular studies, this compound has been shown to inhibit the proliferation of Colo320DM cells, but it does not have anti-proliferative activity in the β-catenin mutant cell line HCT-116, or the BRCA mutant cell line MDA-MB-436 . In Colo320DM cells, this compound stabilizes axin2 protein and modulates Wnt target genes in a dose and time-dependent manner both in vitro and in vivo .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of TNKS1 and TNKS2, which are part of the PARP family . By inhibiting these enzymes, this compound can affect the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Dosage Effects in Animal Models

In animal models, nude mice were administered 25 mg/kg of this compound . The compound has a half-life of 4 hours and a clearance of 24 mL/min.kg . Specific dosage effects of this compound in animal models are not currently available in the literature.

準備方法

AZ6102の合成には、重要な中間体の調製から始まるいくつかのステップが含まれます。 工業生産方法には、反応条件を最適化して高収率と純度を確保することが含まれ、多くの場合、精製に高速液体クロマトグラフィーなどの高度な技術が使用されます .

化学反応の分析

AZ6102は、次のものを含むさまざまな化学反応を起こします。

酸化: this compoundは特定の条件下で酸化され、酸化誘導体の形成につながります。

還元: 還元反応は、this compoundの官能基を修飾し、その生物活性を変化させる可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます . これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compoundは、幅広い科学研究用途があります。

類似化合物との比較

AZ6102 is unique in its high selectivity and potency as a tankyrase inhibitor. Similar compounds include:

XAV939: Another tankyrase inhibitor, but with lower selectivity and potency compared to this compound.

G007-LK: A tankyrase inhibitor with a different chemical structure but similar biological activity.

This compound stands out due to its superior selectivity and effectiveness in modulating the Wnt signaling pathway .

特性

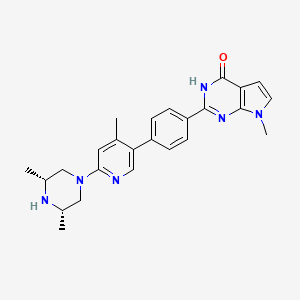

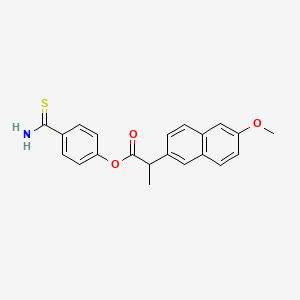

IUPAC Name |

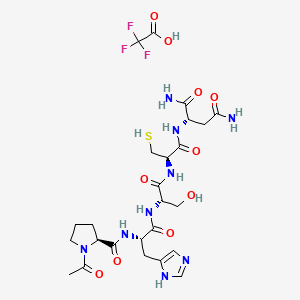

2-[4-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl]phenyl]-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O/c1-15-11-22(31-13-16(2)27-17(3)14-31)26-12-21(15)18-5-7-19(8-6-18)23-28-24-20(25(32)29-23)9-10-30(24)4/h5-12,16-17,27H,13-14H2,1-4H3,(H,28,29,32)/t16-,17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPTUQOMNJBIET-CALCHBBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC5=C(C=CN5C)C(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC5=C(C=CN5C)C(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide](/img/structure/B605653.png)

![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B605655.png)

![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride](/img/structure/B605658.png)

![[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate](/img/structure/B605666.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide](/img/structure/B605674.png)